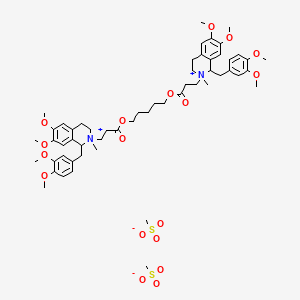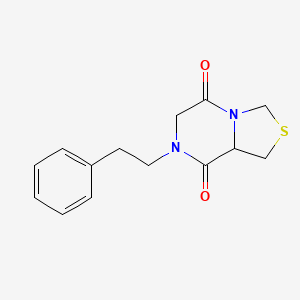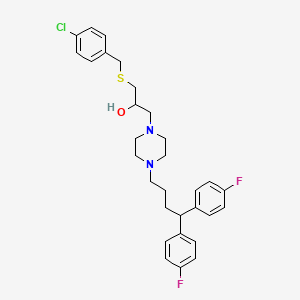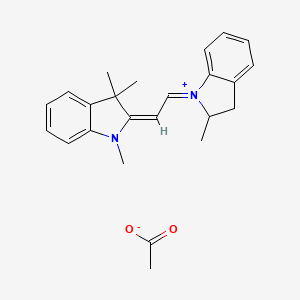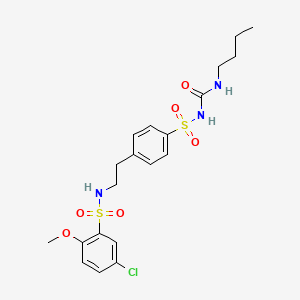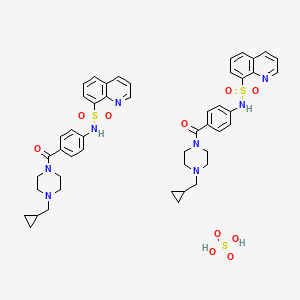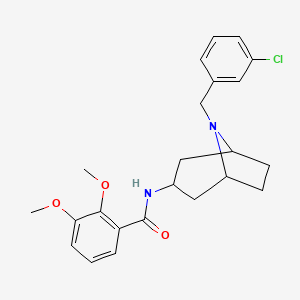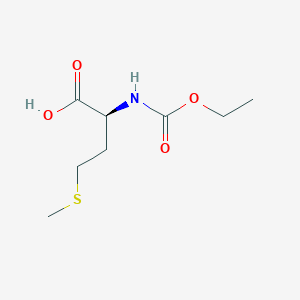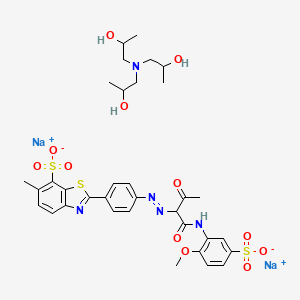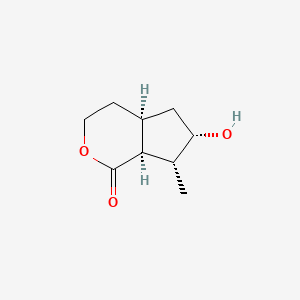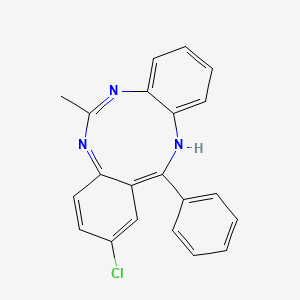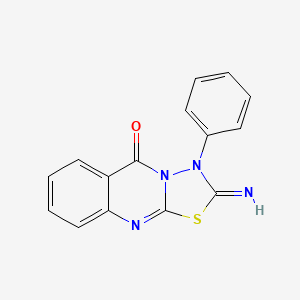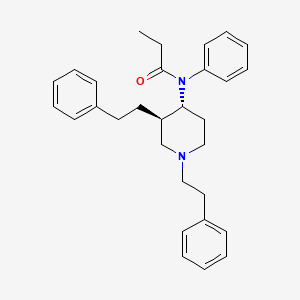
trans-3-Phenethyl fentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-Phenethyl fentanyl: is a synthetic opioid analgesic belonging to the 4-anilidopiperidine class. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound is known for its high potency and rapid onset of action, making it a subject of interest in both medical and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenethyl fentanyl typically involves several key steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-3-Phenethyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Trans-3-Phenethyl fentanyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studies on its interaction with opioid receptors help in understanding the binding affinities and mechanisms of opioid action.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and optimization of production methods for opioid analgesics
Wirkmechanismus
Trans-3-Phenethyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This results in reduced neuronal excitability and the inhibition of pain signals. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: The parent compound, widely used in medical settings.
Alfentanil: A shorter-acting analog with rapid onset.
Sufentanil: More potent than fentanyl, used in anesthesia.
Remifentanil: Ultra-short-acting, used during surgeries.
Uniqueness: Trans-3-Phenethyl fentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a higher potency and faster onset of action compared to many other fentanyl analogs, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
834155-04-3 |
|---|---|
Molekularformel |
C30H36N2O |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
N-[(3R,4R)-1,3-bis(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C30H36N2O/c1-2-30(33)32(28-16-10-5-11-17-28)29-21-23-31(22-20-26-14-8-4-9-15-26)24-27(29)19-18-25-12-6-3-7-13-25/h3-17,27,29H,2,18-24H2,1H3/t27-,29-/m1/s1 |
InChI-Schlüssel |
ASRFFXFYFWLRIB-XRKRLSELSA-N |
Isomerische SMILES |
CCC(=O)N([C@@H]1CCN(C[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1CCC2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


